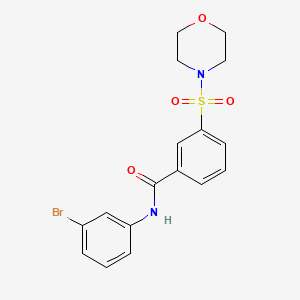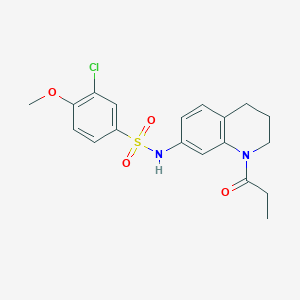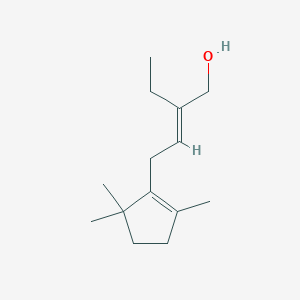
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that selectively targets the p38α mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in inflammation, and the inhibition of p38α has been shown to have potential therapeutic applications in various inflammatory diseases.
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
N-(Morpholinothiocarbonyl) benzamide derivatives, including compounds structurally related to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, have been synthesized and characterized for their antifungal properties. These compounds, alongside their cobalt (III) complexes, exhibit significant activity against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb, highlighting their potential as antifungal agents (Zhou Weiqun et al., 2005).
Inhibition of Carbonic Anhydrases
Research on aromatic sulfonamide inhibitors, closely related to the chemical structure of N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, shows these compounds to be potent inhibitors of carbonic anhydrase isoenzymes, including hCA I, II, IV, and XII. Such inhibitors have nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L, indicating their potential for treating conditions where modulation of carbonic anhydrase activity is beneficial (C. Supuran et al., 2013).
Applications in Polymer Science
Polymers with pendant functional groups have been synthesized using morpholine derivatives, including those related to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide. These polymers, obtained through ring-opening copolymerization, possess unique properties due to their protected functional groups, paving the way for applications in drug delivery, tissue engineering, and as scaffolds for further chemical modifications (P. J. I. Veld et al., 1992).
Selective CB2 Agonism
N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide, a compound structurally akin to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, has been identified as a potent and selective CB2 agonist. This compound exhibits notable in vitro metabolic stability and oral bioavailability, alongside in vivo efficacy in a rat model of post-surgical pain, suggesting its potential for pain management and treatment of conditions related to the CB2 receptor (I. Sellitto et al., 2010).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-14-4-2-5-15(12-14)19-17(21)13-3-1-6-16(11-13)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPFPJOMMTZZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2781249.png)


![N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide](/img/structure/B2781255.png)


![N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2781258.png)

![(4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2781261.png)

![Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2781264.png)

![(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2781267.png)
![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2781272.png)